molecular formula C26H33NO2 B12432476 N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenamide

N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenamide

Cat. No.: B12432476
M. Wt: 391.5 g/mol
InChI Key: AKJHMTWEGVYYSE-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenamide (commonly known as Fenretinide or 4-HPR) is a synthetic retinoid derivative with the molecular formula C₂₆H₃₃NO₂ and a molecular weight of 391.55 g/mol . Structurally, it consists of a polyene chain (nona-2,4,6,8-tetraenamide) linked to a 2,6,6-trimethylcyclohexenyl group and a 4-hydroxyphenylamide moiety. Its CAS registry number is 65646-68-6 .

Fenretinide was developed as a chemopreventive and chemotherapeutic agent, initially studied by the National Cancer Institute (NCI) for its pro-apoptotic and anti-proliferative effects in cancers such as T-cell acute lymphoblastic leukemia (T-ALL) . It disrupts sphingolipid metabolism, induces oxidative stress, and modulates retinol-binding protein (RBP) interactions, making it distinct from classical retinoids like retinoic acid .

Properties

IUPAC Name

N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJHMTWEGVYYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860814
Record name 15-(4-Hydroxyanilino)retinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling via HATU/DIPEA

Procedure (adapted from WO2016011535A1 and Zanda et al.):

  • Activation of ATRA : Dissolve ATRA (1 eq) in anhydrous DCM under nitrogen. Add HATU (1.2 eq) and DIPEA (3 eq). Stir at 25°C for 30 min.
  • Coupling with 4-Aminophenol : Add 4-aminophenol (1.5 eq) dissolved in DCM. React for 12–24 hrs at 25°C.
  • Workup : Quench with aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.
  • Purification : Use silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column, MeCN/H₂O + 0.1% formic acid).

Key Data :

Parameter Value
Yield 60–70%
Purity (HPLC) >95%
Reaction Time 24 hrs
Stability Note Degrades above 40°C; avoid acidic conditions

Alternative Coupling Agents

EDC/HOBt Method (from WO1999048529A1):

  • Activation : ATRA (1 eq), EDC (1.5 eq), HOBt (1.5 eq) in DMF, 0°C, 1 hr.
  • Coupling : Add 4-aminophenol (1.2 eq), stir at 25°C for 48 hrs.
  • Purification : Column chromatography (SiO₂, toluene/acetone).

Comparison of Coupling Agents :

Reagent System Yield (%) Side Products Scalability
HATU/DIPEA 70 Minimal High
EDC/HOBt 50 Moderate Moderate
DCC/DMAP 45 High Low

Stability Optimization

Retinoids are prone to isomerization and oxidation. Critical measures include:

  • Light Protection : Use amber glassware and dim lighting.
  • Temperature Control : Reactions conducted at ≤25°C.
  • Inert Atmosphere : Nitrogen or argon for oxygen-sensitive steps.
  • Avoidance of Protic Solvents : Prefer DCM or THF over MeOH/H₂O mixtures.

Characterization and Validation

Analytical Methods :

  • HPLC : C18 column, gradient MeCN/H₂O (70:30 to 95:5), retention time ~12 min.
  • MS (ESI+) : m/z 392.3 [M+H]⁺.
  • ¹H NMR (CDCl₃): δ 7.25 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 6.20–5.80 (m, 4H, conjugated dienes), 2.10 (s, 3H, CH₃).

Industrial-Scale Considerations

  • Cost Efficiency : HATU is expensive; EDC may be preferred for large batches despite lower yield.
  • Purification : Preparative HPLC is optimal for purity but impractical at scale. Switch to recrystallization (e.g., hexane/EtOAc).
  • Regulatory Compliance : Ensure residual solvents (DMF, DCM) meet ICH guidelines.

Emerging Methodologies

  • Flow Chemistry : Continuous flow systems reduce degradation risks (patent US20190002411A1).
  • Enzymatic Catalysis : Lipase-mediated amidation under mild conditions (experimental stage).

Chemical Reactions Analysis

Types of Reactions: Fenretinide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Retinoic Acid Derivatives

Compound Name Structure Key Differences Molecular Weight Key Pharmacological Properties Applications
Fenretinide (4-HPR) 4-Hydroxyphenylamide polyene chain 391.55 Induces apoptosis via ROS generation; modulates sphingolipids; low systemic toxicity . Chemoprevention (breast cancer), T-ALL .
All-trans Retinoic Acid (ATRA) Carboxylic acid group instead of amide 300.44 Binds RAR/RXR receptors; induces differentiation in acute promyelocytic leukemia (APL) . APL therapy .
13-cis-Retinoic Acid (Isotretinoin) 13-cis isomer of ATRA; carboxylic acid 300.44 Reduces sebum production; anti-inflammatory . Severe acne .
Tretinoin Topical ATRA analogue 300.44 Normalizes keratinization; anti-aging . Acne, photoaging .

Key Observations :

  • Fenretinide’s amide group enhances metabolic stability compared to carboxylate-containing retinoids like ATRA, reducing rapid clearance .

Fenretinide Derivatives

Recent syntheses of Fenretinide analogues aim to improve solubility and potency:

Compound Code Structural Modification Molecular Weight Activity vs. Fenretinide Evidence Source
RA1 4-(1H-Imidazol-1-yl)phenylamide substitution 494.62 Enhanced cellular uptake via imidazole-mediated endosomal escape; tested in nanocarrier systems .
RA2 N-(6-Aminohexyl) substitution 430.60 Improved aqueous solubility; retained pro-apoptotic activity .
1a 4-Fluorophenylamide substitution 394.25 2-fold higher cytotoxicity in breast cancer cell lines compared to Fenretinide .
1b 3-Trifluoromethylphenylamide substitution 444.24 Superior tumor growth inhibition in xenograft models .

Key Observations :

  • Fluorinated derivatives (1a, 1b) exhibit enhanced cytotoxicity due to improved membrane permeability and target affinity .
  • RA2’s aminohexyl chain increases water solubility (>10 mg/mL in PBS) while retaining anti-cancer activity .

Functional Analogues

Retinoic Acid-Triazolyl Compounds

These hybrids combine retinoid backbones with triazole moieties:

Compound Name Structure Feature Activity vs. Fenretinide Evidence Source
(2E,4E,6E,8E)-(1-(2-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl retinoate Triazolyl group at C-15 2.6-fold higher NeuN expression (differentiation marker) in Neuro2a cells vs. ATRA .
(2E,4E,6E,8E)-(1-(2-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl retinoate Fluorophenyl-triazolyl group 50% greater anti-proliferative effect in SH-SY5Y neuroblastoma cells vs. Fenretinide .

Key Observations :

  • Triazolyl derivatives outperform Fenretinide and ATRA in inducing differentiation and apoptosis in neuroblastoma .
  • The triazole ring enhances binding to nuclear receptors and stabilizes protein-ligand interactions .

Retinoyl-β-Glucuronide (RAG)

  • Structure: Retinoic acid conjugated to β-glucuronide.
  • Activity : At 7.5 µM, RAG induces neurite outgrowth in LAN-5 neuroblastoma cells without systemic toxicity .
  • Advantage Over Fenretinide : RAG’s glucuronide group enhances water solubility and reduces off-target effects .

Biological Activity

N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenamide, also known as Fenretinide or 4-HPR, is a synthetic retinoid analog that has drawn significant attention due to its potential therapeutic applications. This compound is characterized by its complex structure and biological activities that make it a subject of interest in cancer research and other medical fields.

  • Molecular Formula : C26H33NO2
  • Molecular Weight : 405.53 g/mol
  • CAS Number : 865536-65-8

Fenretinide exhibits its biological activity primarily through the modulation of gene expression related to cell growth and differentiation. It is known to induce apoptosis in cancer cells and inhibit tumor growth. The compound acts on various signaling pathways, including apoptosis and cell cycle regulation:

  • Retinoid Receptors : Fenretinide binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing transcription of genes involved in cell differentiation and apoptosis.
  • Reactive Oxygen Species (ROS) : It increases ROS production, which can lead to oxidative stress and subsequent cancer cell death.
  • Inhibition of Cell Proliferation : Fenretinide has been shown to inhibit the proliferation of various cancer cell lines by inducing G1 phase arrest.

Anticancer Properties

Numerous studies have investigated the anticancer effects of Fenretinide across different types of cancers:

  • Breast Cancer : In vitro studies demonstrated that Fenretinide could significantly reduce the viability of breast cancer cells by inducing apoptosis. A study reported a reduction in cell proliferation by approximately 50% at concentrations of 10 µM after 48 hours .
  • Neuroblastoma : Clinical trials have shown that Fenretinide can improve outcomes in patients with high-risk neuroblastoma when combined with chemotherapy .

Other Biological Effects

Beyond its anticancer properties, Fenretinide has been explored for other biological activities:

  • Anti-inflammatory Effects : Research indicates that Fenretinide may reduce inflammation markers in various models .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects, which may be beneficial in neurodegenerative conditions .

Case Studies and Clinical Trials

  • Phase II Trials in Neuroblastoma :
    • A multi-center Phase II clinical trial evaluated the efficacy of Fenretinide in children with recurrent neuroblastoma. Results indicated a promising response rate with manageable toxicity levels .
  • Breast Cancer Studies :
    • A randomized trial assessed the effects of Fenretinide on breast cancer recurrence rates post-treatment. The findings suggested a significant reduction in recurrence among patients treated with Fenretinide compared to the control group .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in breast cancer cells
AnticancerReduces neuroblastoma recurrence
Anti-inflammatoryDecreases inflammation markers
NeuroprotectivePotential protective effects

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